molecular formula C11H8BrN3O4 B448049 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 312313-96-5

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B448049
CAS No.: 312313-96-5
M. Wt: 326.1g/mol
InChI Key: PTVZYXWOKWFGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, linked to a benzoic acid moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination and nitration to introduce the bromine and nitro substituents.

    Linking to Benzoic Acid: The pyrazole derivative is then reacted with a benzoic acid derivative, often through a Friedel-Crafts alkylation or a similar coupling reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine substituent can be replaced through nucleophilic substitution reactions.

    Substitution: The benzoic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyrazoles: Nucleophilic substitution of the bromine atom results in various substituted pyrazoles.

    Esters and Amides: Esterification or amidation of the benzoic acid moiety produces esters and amides.

Scientific Research Applications

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Organic Synthesis: The compound is used in the synthesis of more complex heterocyclic systems, which are valuable in drug discovery and development.

    Agrochemicals: It can be a precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazole ring.

    3-(4-bromo-1H-pyrazol-1-yl)benzoic acid: Lacks the nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both bromine and nitro substituents on the pyrazole ring, which can enhance its reactivity and potential biological activity. The methylene bridge linking the pyrazole to the benzoic acid moiety also provides structural flexibility, which can be advantageous in drug design.

Biological Activity

The compound 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a derivative of benzoic acid featuring a pyrazole ring with significant substituents that suggest potential biological activity. This article aims to explore its biological activities, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C13_{13}H10_{10}BrN3_{3}O3_{3}
Molecular Weight 336.14 g/mol
IUPAC Name This compound
InChI Key YMVCKOCTUIVISU-UHFFFAOYSA-N

The structure includes a bromo and a nitro group on the pyrazole ring, which are known to enhance biological activity by influencing electron density and steric factors.

Anticancer Properties

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit promising anticancer activities. The presence of the nitro group in particular has been associated with enhanced cytotoxic effects against various cancer cell lines:

  • In a study evaluating different pyrazole derivatives, several compounds demonstrated significant growth inhibition against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50_{50} values ranging from 2.43 to 14.65 μM .
  • The mechanism of action for these compounds often involves microtubule destabilization, leading to apoptosis in cancer cells. For example, certain derivatives induced caspase-3 activity, confirming their role in apoptosis at concentrations as low as 1.0 μM .

The biological activity of This compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Compounds with similar structures have been shown to inhibit microtubule assembly, which is critical for cell division .
  • DNA Interaction : Nitro-containing compounds often engage in redox reactions that can lead to DNA alkylation, further contributing to their cytotoxic effects .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in cancer cell metabolism and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

CompoundIC50_{50} (μM)Mechanism of Action
4-bromo-3-nitro-1H-pyrazole7.84Microtubule destabilization
4-nitroaniline5.00DNA alkylation
Pazopanib (FDA-approved)0.40VEGF receptor inhibition

This table illustrates that while This compound shows competitive IC50_{50} values, its specific mechanism involving microtubule dynamics differentiates it from other compounds.

Study on Antitumor Activity

A notable case study involved the synthesis of various pyrazole derivatives, including our compound of interest. The study highlighted that:

  • Compounds were screened against multiple cancer cell lines.
  • The most effective candidates exhibited significant selectivity towards cancerous cells over non-cancerous cells .

Clinical Implications

The potential for This compound as an anticancer agent suggests avenues for future clinical trials aimed at evaluating its efficacy and safety in human subjects.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVZYXWOKWFGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.